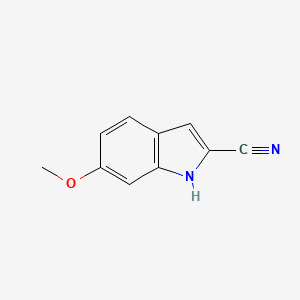

6-Methoxy-1H-indole-2-carbonitrile

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry

Indole, an aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. epa.gov This unique structure imparts a high degree of reactivity and versatility, making it a crucial building block in the synthesis of a vast array of compounds. epa.gov Indole derivatives are widespread in nature, found in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a multitude of alkaloids. nih.gov Their significance extends to medicinal chemistry, where the indole scaffold is a privileged structure, forming the core of many pharmaceuticals with diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsigmaaldrich.com The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution, allowing for extensive functionalization and the creation of diverse molecular architectures. epa.gov

Importance of the Indole-2-carbonitrile Core Structure in Chemical Research

Within the broad family of indole derivatives, the indole-2-carbonitrile core has emerged as a particularly valuable structural motif. The presence of the nitrile group at the 2-position of the indole ring offers a versatile handle for a variety of chemical transformations. The 2-cyanoindole unit serves as an effective precursor for the synthesis of more complex indole-fused polycycles and a range of substituted 2-cyanoindoles. nih.govmdpi.com These compounds are of considerable interest in medicinal chemistry and pharmacological research, with some derivatives exhibiting antagonist activity at various receptors. nih.govmdpi.com The development of efficient methods for the synthesis and functionalization of these cyanoindoles remains an active area of research. nih.gov

Research Scope and Focus on 6-Methoxy-1H-indole-2-carbonitrile

This article specifically examines this compound, a derivative featuring a methoxy (B1213986) group at the 6-position of the indole ring. The presence of this methoxy group can influence the electronic properties and reactivity of the indole system. chim.it While extensive research has been conducted on various indole derivatives, the specific biological activities of this compound are not widely documented in publicly available literature. Therefore, the current focus of research on this compound is primarily centered on its synthesis and its utility as a chemical intermediate for the preparation of more complex molecules.

Detailed research has been published describing the synthesis of this compound. One established method involves a multi-step process starting from the corresponding 1H-indole-2-carboxamide derivative. The reaction with a dehydrating agent, such as phosphorus(V) oxychloride, facilitates the conversion of the carboxamide to the carbonitrile, yielding the desired product. mdpi.com

The characterization of this compound has been thoroughly established through spectroscopic methods.

Spectroscopic Data for this compound:

| Spectroscopic Data | Values |

| ¹H NMR (300 MHz, CDCl₃) | δ = 8.71 (bs, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 7.13 (d, J = 1.3 Hz, 1H, Ar-H), 6.88 (dd, J = 8.8 Hz, 2.1 Hz, 1H, Ar-H), 6.83 (d, J = 1.3 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃) ppm. nih.gov |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 155.5 (Cquat), 132.3 (Cquat), 126.9 (Cquat), 118.1 (Ar-CH), 114.4 (Cquat), 114.0 (Ar-CH), 112.7 (Ar-CH), 106.6 (Cquat), 102.1 (Ar-CH), 55.8 (OCH₃) ppm. nih.gov |

Table 1: Spectroscopic data for this compound. nih.gov

The physicochemical properties of this compound are also crucial for its application in synthesis.

Physicochemical Properties of this compound:

| Property | Value |

| Appearance | Yellow solid nih.gov |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

Table 2: Physicochemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEPULPTZBLJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methoxy 1h Indole 2 Carbonitrile

Strategic Approaches to the Indole-2-carbonitrile Ring System

The construction of the 6-Methoxy-1H-indole-2-carbonitrile scaffold involves two key transformations: the formation of the indole (B1671886) nucleus and the introduction of the nitrile group at the C2-position.

Cyclization Reactions in the Formation of the Indole Nucleus

The synthesis of the indole core often relies on classical named reactions that have been adapted for modern synthetic challenges. rsc.org Methods like the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for creating methoxy-substituted indoles. chim.it For instance, a modified Fischer indole synthesis can be used to produce the indole nucleus. rsc.org Another approach involves the Leimgruber-Batcho reaction, which has been successfully utilized for the synthesis of 6-substituted indole derivatives. nih.gov This method provides a reliable route to the 6-methoxyindole (B132359) core, a crucial precursor for the target compound. Furthermore, transition metal-free cyclization of alkynes has emerged as a powerful strategy for indole synthesis, offering greener reaction conditions. chim.it

Introduction of the Nitrile Functionality

The nitrile group is a key functional handle in this compound, enabling further molecular elaborations. nih.govmdpi.com A common and effective method for introducing the nitrile group at the C2-position is through the dehydration of the corresponding indole-2-carboxamide. nih.govproquest.com This transformation is typically achieved using dehydrating agents like phosphorus oxychloride. nih.gov An alternative strategy involves the direct cyanation of the indole ring, though this can sometimes lead to issues with regioselectivity. A study on the synthesis of 2-alkynyl indole-3-carbonitriles involved the initial preparation of 3-cyanoindole, which was achieved by reacting the indole with an appropriate reagent to introduce the cyano group. acs.org

Regioselective Synthesis of this compound and its Precursors

Achieving regioselectivity is paramount in the synthesis of specifically substituted indoles like this compound. The choice of starting materials and reaction conditions dictates the final substitution pattern. For example, starting with m-anisidine (B1676023) in a Japp–Klingmann reaction can lead to the formation of ethyl 6-methoxy-3-methylindole-2-carboxylate, a precursor that already contains the desired 6-methoxy substitution. nih.gov

The synthesis of precursors is a critical step. For instance, 6-methoxy-1H-indole-2-carboxamide is a direct precursor to this compound. nih.gov The synthesis of this carboxamide can be achieved by reacting the corresponding indole-2-carboxylic acid with ammonia (B1221849) or by other amidation methods. nih.govnih.gov The synthesis of 3-iodo-6-methoxy-1H-indole-2-carbonitrile, a key intermediate for further functionalization, has been reported with a yield of 81%. nih.gov This iodinated precursor is synthesized by electrophilic iodination of this compound. nih.gov

Derivatization from Indole Carboxamides via Dehydration Reactions

A well-established and high-yielding route to 1H-indole-2-carbonitriles is the dehydration of 1H-indole-2-carboxamides. nih.govproquest.com This reaction is typically carried out using phosphorus(V) oxychloride (POCl₃). nih.gov In a specific example, 6-Methoxy-1H-indole-2-carboxamide is treated with POCl₃ to afford this compound in good yield. nih.gov This method is advantageous due to the ready availability of the starting carboxamides and the efficiency of the dehydration step. The reaction proceeds by activation of the amide oxygen by POCl₃, followed by elimination of water to form the nitrile.

| Precursor | Reagent | Product | Yield | Reference |

| 1H-indole-2-carboxamides | POCl₃ | 1H-indole-2-carbonitriles | 65-85% | nih.govproquest.com |

| 6-Methoxy-1H-indole-2-carboxamide | POCl₃ | This compound | 77% | nih.gov |

Cross-Coupling Strategies for Functionalization of this compound Derivatives

Cross-coupling reactions are indispensable tools for the functionalization of the indole core, allowing for the introduction of a wide range of substituents. proquest.commdpi.comnih.gov The C3-position of the indole ring is a common site for such modifications. nih.govmdpi.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille, Heck) at the C3-position of Iodinated Analogs

The introduction of an iodine atom at the C3-position of this compound provides a versatile handle for various palladium-catalyzed cross-coupling reactions. nih.govmdpi.comnih.gov This allows for the synthesis of a diverse library of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.govproquest.comnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling of 1-benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile with various phenylacetylene (B144264) derivatives has been successfully demonstrated, proceeding in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com This method allows for the introduction of alkynyl substituents at the C3-position. mdpi.comnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. nih.govmdpi.comnih.gov This reaction has been applied to 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives to introduce aryl and vinyl groups at the C3-position. mdpi.com The key advantages of this method include the commercial availability of a wide variety of boronic acids and their environmental compatibility. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. While not as commonly used as the Suzuki-Miyaura reaction due to the toxicity of organotin reagents, it remains a viable method for C-C bond formation and has been used in the functionalization of 3-iodoindole-2-carbonitriles. nih.govproquest.comnih.gov

Heck Reaction: The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction has been employed to introduce vinylic substituents at the C3-position of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. mdpi.com The Heck reaction is advantageous for its ability to form C-C bonds with readily available alkenes. mdpi.comorganic-chemistry.org

| Cross-Coupling Reaction | Reactants | Catalyst System | Product | Reference |

| Sonogashira | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Phenylacetylenes | Pd(II), Cu(I) | 3-Alkynyl-1H-indole-2-carbonitrile derivatives | mdpi.com |

| Suzuki-Miyaura | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Boronic acids | Palladium catalyst | 3-Aryl/vinyl-1H-indole-2-carbonitrile derivatives | mdpi.com |

| Stille | 3-Iodo-1H-indole-2-carbonitrile, Organotin reagents | Palladium catalyst | 3-Substituted-1H-indole-2-carbonitrile derivatives | nih.govproquest.comnih.gov |

| Heck | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Alkenes | Palladium catalyst | 3-Vinyl-1H-indole-2-carbonitrile derivatives | mdpi.com |

N-Substitution Methodologies for this compound

The nitrogen atom of the indole ring is a common site for substitution, allowing for the introduction of various alkyl and aryl groups to modify the molecule's properties. Direct N-alkylation of the indole nucleus is a fundamental approach. For instance, the propargylation of an indole-2-carbonitrile can be achieved using sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of propargyl bromide in a solvent like N,N-dimethylformamide (DMF). This method provides a direct route to N-alkynyl-substituted indoles.

A more advanced strategy for creating N-substituted indoles is through phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization. wikipedia.org This method constructs the indole skeleton by forming a bond between the side-chain nitrogen atom and the benzene (B151609) ring in the final step of the synthesis. wikipedia.org It is effective for producing a variety of N-arylated and N-alkylated indoles under mild conditions, with reactions often completing within 30 minutes. wikipedia.org The process is believed to proceed through a nitrenium ion intermediate. wikipedia.org This technique is valuable due to the ready availability of starting materials and straightforward workup procedures. wikipedia.org

Alkylation can also occur on precursor molecules. For example, 1-hydroxyindoles can be alkylated at the hydroxyl group in the presence of a suitable base, which is believed to enhance the stability of the resulting 1-alkoxyindole compound. rsc.org

The table below summarizes typical conditions for N-alkylation.

| Reaction | Reagents | Base | Solvent | Typical Conditions |

| N-Propargylation | Propargyl bromide | NaH | DMF | Room Temperature |

| N-Alkylation/Arylation | N-substituted precursors | - | Dichloromethane (B109758) | PIFA, 30 min |

| N-Alkylation | Alkyl Halide | DBU | DME | 25-50 °C, 1-4 h |

General Indole Synthesis Methods Applicable to the this compound Scaffold

Several classical and modern indole synthesis methodologies can be adapted to construct the 6-methoxy-substituted indole core. chim.it The choice of method often depends on the availability of starting materials and the desired substitution pattern. For methoxy-activated indoles, the Fischer, Bischler, and Hemetsberger syntheses are among the most frequently used strategies. chim.it

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. nih.govbyjus.com The process involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and a suitable aldehyde or ketone. byjus.comwikipedia.org To produce a 6-methoxyindole derivative, the corresponding 3-methoxyphenylhydrazone (from m-anisidine) is required. nih.gov

The reaction is versatile and can be catalyzed by various Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org A key step in the mechanism is a rsc.orgrsc.org-sigmatropic rearrangement of a protonated enamine tautomer. byjus.com In a documented synthesis, the reaction of m-anisidine to form an azo-ester intermediate, followed by heating in ethanolic HCl, yielded a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer. nih.gov The desired 6-methoxy isomer could then be separated by crystallization. nih.gov This highlights a potential challenge of the Fischer synthesis, where the regioselectivity can be influenced by the position of substituents on the phenylhydrazine.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method offers great flexibility in introducing substituents to the indole ring. wikipedia.org To synthesize the this compound scaffold, a 2-iodo-4-methoxyaniline derivative would serve as the starting aryl halide.

Bartoli Indole Synthesis

The Bartoli indole synthesis provides a direct route to substituted indoles from the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. onlineorganicchemistrytutor.comwikipedia.org A key feature of this reaction is the requirement for a substituent at the ortho position to the nitro group, as its steric bulk facilitates the crucial rsc.orgrsc.org-sigmatropic rearrangement in the mechanism. wikipedia.org

For the synthesis of a 6-methoxyindole, a starting material such as 1-methoxy-2-nitro-3-substituted-benzene would be necessary. The reaction requires at least three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The mechanism involves the initial addition of the Grignard reagent to the nitro group, formation of a nitroso intermediate, a second Grignard addition, the rsc.orgrsc.org-sigmatropic rearrangement, cyclization, and finally, aromatization upon acidic workup. onlineorganicchemistrytutor.comwikipedia.org While particularly effective for producing 7-substituted indoles, this method's ability to generate indoles with substituents on both the carbocyclic and pyrrole (B145914) rings makes it a valuable strategy. wikipedia.org

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis involves the thermal decomposition of an α-azidocinnamic ester, which cyclizes to form an indole-2-carboxylic ester. wikipedia.orgresearchgate.net The required α-azido ester is typically prepared via an aldol-type condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net This method is highly relevant for the synthesis of the this compound scaffold, as the resulting 2-carboxylate can be a precursor to the 2-carbonitrile group.

Specifically, the synthesis of 2-carbomethoxy-6-methoxyindole has been accomplished in high yield (89% on a large scale) via the Hemetsberger route. researchgate.net The reaction proceeds through a presumed nitrene intermediate formed upon thermolysis of the azide (B81097) in a high-boiling solvent like xylene. wikipedia.orgresearchgate.net The reaction is generally reliable, provided the necessary substituted aryl aldehyde (in this case, 4-methoxybenzaldehyde) is available. researchgate.net

The table below outlines the key components of these general indole synthesis methods.

| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Intermediate | Applicability to 6-Methoxy Scaffold |

| Fischer Indole | 3-Methoxyphenylhydrazone + Ketone/Aldehyde | Acid (Brønsted or Lewis), Heat | Ene-hydrazine | Direct, but regioselectivity can be an issue. nih.gov |

| Larock Indole | 2-Iodo-4-methoxyaniline + Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃) | Vinylic palladium species | Highly versatile for substituted indoles. wikipedia.org |

| Bartoli Indole | Ortho-substituted 4-methoxynitroarene + Vinyl Grignard | 3 eq. Grignard reagent, THF | Nitrosoarene, Aldehyde | Effective for substituted indoles, requires ortho-substituent. wikipedia.org |

| Hemetsberger Indole | 4-Methoxybenzaldehyde + α-Azidoacetate | Heat (e.g., refluxing xylene) | Vinyl nitrene, Azirine | Produces indole-2-carboxylates, direct precursors. researchgate.netresearchgate.net |

Chemical Reactivity and Transformation Pathways of 6 Methoxy 1h Indole 2 Carbonitrile

Electrophilic Functionalization of the Indole (B1671886) Core

The indole nucleus is inherently electron-rich, making it prone to electrophilic substitution. The presence of the methoxy (B1213986) group at the C6-position further enhances the electron density of the benzene (B151609) portion of the indole, while the electron-withdrawing nitrile group at the C2-position deactivates the pyrrole (B145914) ring to some extent. However, the C3-position remains the most nucleophilic site and is readily susceptible to attack by electrophiles. wikipedia.org

Directed Aromatic Halogenation (e.g., Iodination at C3-position)

A prime example of the indole core's electrophilic functionalization is its directed halogenation. Specifically, 6-Methoxy-1H-indole-2-carbonitrile can be selectively iodinated at the C3-position. This reaction typically proceeds under basic conditions, where an electrophilic iodine species is generated in situ.

Research has demonstrated a successful method for this transformation using iodine (I₂) and potassium hydroxide (B78521) (KOH) in dimethylformamide (DMF). nih.gov The reaction involves the initial deprotonation of the indole N-H, which increases the nucleophilicity of the indole ring system, facilitating the attack on the iodine molecule at the C3-position. This method provides the desired 3-iodo derivative in high yield. nih.gov

Table 1: Iodination of this compound at the C3-Position nih.gov

| Reactant | Reagents and Conditions | Product | Yield |

| This compound | I₂, KOH, DMF, 0 °C to rt | 3-Iodo-6-methoxy-1H-indole-2-carbonitrile | 81% |

| Data sourced from reference nih.gov |

Nucleophilic Additions and Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack. libretexts.orgpressbooks.pub This reactivity allows for the conversion of the nitrile group into various other functional groups. Common transformations for nitriles include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones. chemistrysteps.com

While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of nitriles can be applied. For instance, reduction of the nitrile is a plausible transformation. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) is a standard method for converting nitriles to primary amines. libretexts.org Alternatively, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can partially reduce nitriles to aldehydes after a hydrolysis workup. libretexts.org For benzonitriles with electron-donating groups, such as a methoxy group, reduction to the corresponding benzylamine (B48309) has been achieved using reagents like diisopropylaminoborane. nih.gov

Modifications of the Methoxy Substituent

The methoxy group, being an aryl alkyl ether, can be cleaved to unveil the corresponding phenol (B47542) (a hydroxy group) under strongly acidic or Lewis acidic conditions. wikipedia.orglibretexts.org This transformation is a common strategy in natural product synthesis and medicinal chemistry to modulate a compound's properties.

The standard reagents for ether cleavage include strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), or Lewis acids such as boron tribromide (BBr₃). libretexts.orgmasterorganicchemistry.com The reaction with aryl methyl ethers, like the 6-methoxy group on the indole ring, typically proceeds via nucleophilic attack of the halide or another nucleophile on the methyl group, leading to the formation of the phenol and a methyl halide. libretexts.org A patent for related indole derivatives describes the cleavage of a 6-methoxy group on a 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid methyl ester using boron tribromide in dichloromethane (B109758) at low temperatures to yield the 6-hydroxy derivative. google.com This suggests that a similar transformation is feasible for this compound.

Reactivity of the Indole N-H Position

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile or be deprotonated to form a highly nucleophilic indolide anion. This enables a variety of functionalization reactions at the N1-position, such as alkylation and acylation. nih.govbeilstein-journals.org

N-alkylation is commonly achieved by treating the indole with a base, such as sodium hydride (NaH), to remove the acidic proton, followed by the addition of an alkylating agent like an alkyl halide. rsc.org For instance, the N-benzylation of 3-Iodo-6-methoxy-1H-indole-2-carbonitrile has been reported using benzyl (B1604629) bromide and NaH in DMF, affording the N-benzyl product in a 92% yield. nih.gov Similarly, N-acylation can be performed to introduce an acyl group onto the indole nitrogen, often using acyl chlorides or thioesters in the presence of a base. beilstein-journals.orgresearchgate.net These reactions are fundamental in modifying the electronic and steric properties of the indole scaffold for various applications. beilstein-journals.org

Table 2: Representative Reactions at the Indole N-H Position

| Reaction Type | General Reagents | Product Type | Ref. |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkyl-6-methoxy-1H-indole-2-carbonitrile | rsc.org |

| N-Benzylation | 1. NaH 2. Benzyl Bromide | 1-Benzyl-6-methoxy-1H-indole-2-carbonitrile | nih.gov |

| N-Acylation | 1. Base (e.g., Cs₂CO₃) 2. Thioester (RCOSR') | 1-Acyl-6-methoxy-1H-indole-2-carbonitrile | beilstein-journals.org |

Spectroscopic and Structural Elucidation of 6 Methoxy 1h Indole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 6-Methoxy-1H-indole-2-carbonitrile provides detailed information about the number of different types of protons and their neighboring environments. In a study utilizing a 300 MHz spectrometer with chloroform-d (B32938) (CDCl₃) as the solvent, the spectrum revealed distinct signals for each proton on the indole (B1671886) ring and the methoxy (B1213986) group. nih.gov

The indole NH proton appears as a broad singlet at 8.71 ppm. The aromatic protons display characteristic splitting patterns: a doublet at 7.52 ppm corresponds to the proton at position 4 (H-4), coupled to H-5 with a coupling constant (J) of 8.8 Hz. nih.gov The proton at position 7 (H-7) appears as a doublet at 6.83 ppm, while the H-5 proton is observed as a doublet of doublets at 6.88 ppm. The proton at position 3 (H-3) is seen at 7.13 ppm. nih.gov The methoxy group's protons give rise to a sharp singlet at 3.86 ppm, integrating to three protons. nih.gov

Interactive Table: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.71 | bs | - | NH |

| 7.52 | d | 8.8 | H-4 |

| 7.13 | d | 1.3 | H-3 |

| 6.88 | dd | 8.8, 2.1 | H-5 |

| 6.83 | d | 1.3 | H-7 |

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound, recorded at 75 MHz in CDCl₃, shows ten distinct carbon signals. nih.gov

The spectrum features five signals for quaternary carbons (Cquat), including the carbon of the nitrile group (C≡N), and five signals for carbons attached to protons (CH). The carbon atom attached to the methoxy group (C-6) is found at 159.7 ppm. nih.gov The other quaternary carbons are located at 138.2, 120.6, 114.8, and 104.8 ppm. The methoxy carbon itself (OCH₃) resonates at 55.7 ppm. The aromatic CH carbons are observed at 122.9, 114.9, 113.4, and 93.8 ppm. nih.gov

Interactive Table: ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 75 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 159.7 | Cquat | C-6 |

| 138.2 | Cquat | C-7a |

| 122.9 | Ar-CH | C-4 |

| 120.6 | Cquat | C-3a |

| 114.9 | Ar-CH | C-5 |

| 114.8 | Cquat | CN |

| 113.4 | Ar-CH | C-7 |

| 104.8 | Cquat | C-2 |

| 93.8 | CH | C-3 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduhmdb.ca For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal at 3.86 ppm to the carbon signal at 55.7 ppm, confirming their assignment as the methoxy group. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals, solidifying the assignments made from the 1D spectra. columbia.edu

HMBC: The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for piecing together the molecular framework. Key correlations would include those between the methoxy protons (δH 3.86) and the C-6 carbon (δC 159.7), and between the H-3 proton (δH 7.13) and the nitrile carbon (δC 114.8) and C-2 (δC 104.8), confirming the positions of the substituents on the indole scaffold. columbia.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.gov While specific HRMS data for the title compound was not found in the provided search results, the technique is routinely applied to its derivatives. For instance, the related compound 3-Iodo-6-methoxy-1H-indole-2-carbonitrile was analyzed by HRMS with electrospray ionization (ESI), yielding a found mass that closely matched the calculated mass for its protonated form [M+H]⁺. nih.gov For this compound (C₁₀H₈N₂O), HRMS would be expected to confirm its calculated exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chemicalbook.com This technique is invaluable for assessing the purity of a synthesized compound and can be used in various analytical applications. In the context of this compound, LC-MS would be used after synthesis and purification to verify the presence of a single major compound. The chromatogram would ideally show one peak, and the corresponding mass spectrum for that peak would display the mass-to-charge ratio consistent with the protonated molecule [M+H]⁺, confirming both the purity and identity of the compound. chemicalbook.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups within a molecule. These techniques probe the vibrational energy levels of molecules, which are unique to their structure and bonding.

Infrared (IR) Spectroscopy

While specific experimental IR spectroscopic data for this compound is not extensively reported in publicly accessible literature, the characteristic vibrational modes for its key functional groups can be predicted based on established spectral correlations for related indole and nitrile compounds. The N-H stretching vibration of the indole ring is typically observed as a sharp band in the region of 3400-3300 cm⁻¹. The C≡N stretching vibration of the nitrile group is a very characteristic and sharp absorption, expected to appear in the 2260-2220 cm⁻¹ range. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-O stretching of the methoxy group would likely produce a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The bending vibrations of the indole ring and the methoxy group would populate the fingerprint region below 1600 cm⁻¹.

Raman Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

Although a crystal structure for this compound has not been specifically reported, crystallographic data for closely related derivatives offer valuable insights into the expected structural features. For instance, the crystal structure of 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile has been determined, revealing a nearly planar indole ring system. It is reasonable to infer that the indole ring of this compound would also be largely planar. The bond lengths and angles within the indole core are expected to be consistent with those observed in other indole derivatives. The nitrile and methoxy substituents would lie in or close to the plane of the indole ring to maximize conjugation and minimize steric hindrance. The packing of the molecules in the solid state would likely be influenced by hydrogen bonding involving the indole N-H group and potentially weak C-H···N or C-H···O interactions.

To provide a concrete example of the type of data obtained from such an analysis, the crystallographic data for a related compound, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, is presented in the table below.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | Triclinic | P-1 | 6.3699(7) | 10.6084(10) | 10.8139(11) | 70.059(10) | 79.455(13) | 78.869(12) |

This data is for a related compound and is provided for illustrative purposes.

Computational and Theoretical Investigations of 6 Methoxy 1h Indole 2 Carbonitrile

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure of molecules. mdpi.com This method, which approximates the many-electron Schrödinger equation by using the electron density, offers a balance between computational cost and accuracy, making it ideal for studying medium-sized organic molecules like 6-Methoxy-1H-indole-2-carbonitrile.

Geometry Optimization and Energetic Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This optimized geometry corresponds to the most likely structure of the molecule in the gas phase.

The indole (B1671886) ring system is anticipated to be nearly planar, though minor deviations can occur. nih.gov The methoxy (B1213986) and carbonitrile substituents will have specific orientations relative to the indole plane. The energetic analysis provides the total electronic energy of the optimized structure, which is a key parameter for comparing the stability of different isomers or conformers.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.38 | ||

| C2-N1 | 1.37 | ||

| C8-N1 | 1.39 | ||

| C2-C9 | 1.43 | C1-C2-N1 | 108.5 |

| C9≡N2 | 1.16 | C2-C9-N2 | 179.5 |

| C5-O1 | 1.36 | ||

| O1-C10 | 1.42 | C4-C5-O1 | 115.0 |

| C5-O1-C10 | 118.0 | ||

| C4-C5-O1-C10 | 178.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the methoxy group, while the LUMO is likely to be distributed over the carbonitrile group and the fused benzene (B151609) ring.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.65 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. bohrium.comnih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. faccts.de This analysis is particularly useful for quantifying intramolecular charge transfer and delocalization effects.

Table 3: Predicted Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O1 | π* (C4-C5) | 18.5 |

| LP (1) N1 | π* (C2-C3) | 45.2 |

| π (C2-C3) | π* (C9-N2) | 5.1 |

| π (C4-C5) | π* (C6-C7) | 22.8 |

Note: The data in this table is hypothetical and for illustrative purposes. E(2) represents the stabilization energy of the interaction.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental signatures.

Theoretical Vibrational Spectra Calculation (IR, Raman)

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.net

For this compound, characteristic vibrational modes are expected for the N-H stretch, the C≡N stretch of the nitrile group, the C-O-C stretches of the methoxy group, and various aromatic C-H and C-C stretching and bending vibrations. Comparing the calculated spectrum with the experimental one can confirm the molecular structure and provide insights into the nature of the chemical bonds.

Table 4: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | ~3400 |

| C≡N Stretch | 2230 | ~2225 |

| Aromatic C-H Stretch | 3100-3000 | 3110-3010 |

| Asymmetric C-O-C Stretch | 1250 | ~1240 |

| Symmetric C-O-C Stretch | 1030 | ~1025 |

Note: The predicted data in this table is hypothetical and for illustrative purposes. Experimental data is based on typical values for similar compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). scirp.org By simulating the response of the electron density to a time-dependent electric field, TD-DFT can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the indole aromatic system. The calculations can identify the specific molecular orbitals involved in these transitions, providing a detailed understanding of the electronic excitations.

Table 5: Predicted Electronic Transitions of this compound using TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.25 | HOMO-1 → LUMO |

| S₀ → S₃ | 260 | 0.30 | HOMO → LUMO+1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Intermolecular Interactions and Crystal Packing Studies of Related Analogs

The crystal structure of 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile , an analog with additional methyl and phenyl substituents, reveals the importance of weak intermolecular forces in establishing the crystal packing. researchgate.net In this compound, the dihedral angle between the indole ring system and the attached phenyl ring is 64.48 (7)°. researchgate.net The packing of the molecules in the crystal is primarily directed by weak C—H···π interactions. researchgate.net The indole ring itself is nearly planar, with a small dihedral angle of 1.37 (10)° between its pyrrole (B145914) and fused benzene rings. researchgate.net

Another relevant analog, 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile , also demonstrates the significance of non-covalent interactions. nih.gov In the crystal structure of this compound, the molecules are organized through a combination of π–π stacking and C—H···π interactions. nih.gov The shortest centroid-centroid distance between the pyrrole rings of adjacent molecules is 3.4652 (10) Å, indicating a significant π–π stacking interaction that contributes to the stability of the crystal lattice. nih.gov Apart from the methyl group of the methoxy substituent, the molecule is nearly planar, with an r.m.s. deviation of 0.045 Å. nih.gov

The crystal structure of 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde , while differing in the substituent at the 2-position, provides further insight into the interactions involving the 6-methoxyindole (B132359) core. mdpi.com The conformation of the molecule is influenced by the amide bond connecting the indole and the iodobenzoyl group. mdpi.com

These examples from related structures suggest that the crystal packing of this compound would likely be influenced by a combination of hydrogen bonding involving the indole N-H, π–π stacking interactions between the indole rings, and potentially weaker C—H···N or C—H···O interactions involving the nitrile and methoxy groups, respectively. The planarity of the indole ring system is a recurring feature that facilitates such stacking arrangements.

Interactive Table of Crystal Data for Related Analogs:

| Compound Name | Formula | Mr | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (Å3) | Z |

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | C17H14N2O | 262.30 | Triclinic | Pī | 6.3699 (7) | 10.6084 (10) | 10.8139 (11) | 70.059 (10) | 79.455 (13) | 78.869 (12) | 668.55 (12) | 2 |

| 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile | C15H12N2O | 236.27 | Monoclinic | P21/c | 18.663 (4) | 7.3763 (15) | 18.589 (4) | 90 | 113.46 (3) | 90 | 2347.6 (8) | 8 |

Data sourced from references researchgate.netnih.gov.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool to elucidate the mechanisms of chemical reactions, providing detailed insights into the energetics of reactants, intermediates, transition states, and products. While specific computational studies on the reaction mechanisms and transition states for the synthesis of this compound are not extensively documented in the reviewed literature, the general principles of indole chemistry and related computational work on similar systems can provide a theoretical framework.

The synthesis of indole-2-carbonitriles can be achieved through various routes, and computational analysis can be instrumental in understanding the regioselectivity and reactivity at different positions of the indole nucleus. The presence of a methoxy group at the 6-position is known to activate the indole ring towards electrophilic substitution. rsc.org Computational studies can quantify this activating effect by calculating the electron density at various positions of the indole nucleus and modeling the transition states for electrophilic attack. Such calculations would likely confirm that the 6-methoxy group enhances the nucleophilicity of the indole ring, potentially influencing the preferred site of reaction.

One common method for introducing a nitrile group is through the dehydration of a corresponding amide. The synthesis of 1H-indole-2-carbonitrile derivatives has been reported to proceed via the reaction of 1H-indole-2-carboxamides with phosphorus(V) oxychloride. nih.gov A computational analysis of this reaction would involve modeling the interaction of the amide with the dehydrating agent, locating the transition state for the elimination of water, and calculating the activation energy for this process.

Another important class of reactions for functionalizing indoles is transition-metal-catalyzed cross-coupling. nih.gov For instance, the synthesis of substituted indole-2-carbonitriles can be achieved through Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions on a pre-functionalized indole core. nih.gov Computational studies, often employing Density Functional Theory (DFT), are crucial in understanding the catalytic cycles of these reactions. Such analyses would typically involve:

Modeling the active catalyst: Determining the geometry and electronic structure of the active catalytic species.

Investigating the elementary steps: Calculating the energetics of oxidative addition, transmetalation, and reductive elimination steps.

Locating transition states: Identifying the transition state structures for each elementary step to understand the rate-determining step of the catalytic cycle.

Analyzing ligand effects: Probing how different ligands on the metal center influence the efficiency and selectivity of the reaction.

For the direct cyanation of an indole, computational studies can help to compare different cyanating agents and reaction pathways. For example, a computational analysis could evaluate the feasibility of different mechanisms for rhodium-catalyzed cyanation reactions. researchgate.net

In the context of this compound, computational investigations could be particularly valuable in understanding the regioselectivity of cyanation on the 6-methoxyindole scaffold. By comparing the activation barriers for cyanation at different positions (e.g., C2 vs. C3), it would be possible to predict the most favorable reaction site, which is crucial for designing efficient and selective synthetic routes.

Utility of 6 Methoxy 1h Indole 2 Carbonitrile As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Diverse Polysubstituted Indole (B1671886) Scaffolds

6-Methoxy-1H-indole-2-carbonitrile is a key starting material for generating a variety of polysubstituted indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.gov The presence of the methoxy (B1213986) group on the benzene (B151609) ring of the indole enhances the electron-donating nature of the ring system, influencing its reactivity and providing a handle for further functionalization. chim.it

The synthesis of polysubstituted indoles often involves the strategic modification of the indole core. For instance, the C3 position of the indole ring is a common site for substitution. One approach involves the direct iodination of this compound to produce 3-iodo-6-methoxy-1H-indole-2-carbonitrile. nih.gov This iodinated intermediate then becomes a versatile partner in various cross-coupling reactions, enabling the introduction of a wide range of substituents at the C3 position. nih.gov

Furthermore, the nitrile group at the C2 position can be hydrolyzed to a carboxylic acid, leading to the formation of 6-methoxy-1H-indole-2-carboxylic acid. This transformation opens up another avenue for creating diverse indole derivatives through esterification, amidation, or other reactions characteristic of carboxylic acids.

Strategies for Chemical Diversification from the Indole-2-carbonitrile Core

The indole-2-carbonitrile core of this compound offers multiple points for chemical diversification. Key strategies include:

N-Functionalization: The nitrogen atom of the indole ring can be functionalized, for example, through alkylation. A common method involves deprotonation with a base like sodium hydride followed by the addition of an alkyl halide, such as benzyl (B1604629) bromide, to yield N-benzyl derivatives. mdpi.com This not only introduces a new substituent but can also serve as a protecting group during subsequent reactions.

C3-Functionalization via Cross-Coupling: As mentioned earlier, the introduction of a halogen, typically iodine, at the C3 position allows for a variety of palladium-catalyzed cross-coupling reactions. These include the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.gov These powerful methods enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a vast array of substituted indoles with potential biological activities. nih.gov

Modification of the Nitrile Group: The nitrile group itself is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These transformations significantly expand the range of accessible molecular architectures.

Below is an interactive data table summarizing some of the diversification strategies for the indole-2-carbonitrile core:

| Reaction Type | Position | Reagents and Conditions | Product Type | Reference |

| Iodination | C3 | Iodine, KOH, DMF | 3-Iodo-1H-indole-2-carbonitriles | nih.gov |

| N-Benzylation | N1 | Benzyl bromide, Base | 1-Benzyl-1H-indole-2-carbonitriles | mdpi.com |

| Sonogashira Coupling | C3 | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 3-Alkynyl-1H-indole-2-carbonitriles | nih.gov |

| Suzuki-Miyaura Coupling | C3 | Boronic acid, Pd catalyst, Base | 3-Aryl/Vinyl-1H-indole-2-carbonitriles | nih.gov |

| Heck Coupling | C3 | Alkene, Pd catalyst, Base | 3-Alkenyl-1H-indole-2-carbonitriles | nih.gov |

| Stille Coupling | C3 | Organostannane, Pd catalyst | 3-Aryl/Vinyl-1H-indole-2-carbonitriles | nih.gov |

Role in the Construction of Complex Organic Molecules

The utility of this compound extends to the synthesis of more complex and intricate organic molecules. The indole nucleus is a common feature in many biologically active natural products and complex pharmaceuticals. chim.itnih.gov The strategic incorporation of the this compound unit can be a key step in the total synthesis of such molecules.

For example, derivatives of 6-methoxy-1H-indole-2-carboxylic acid, obtained from the hydrolysis of the corresponding nitrile, have been utilized in the synthesis of complex heterocyclic systems. The ability to build upon the indole scaffold through the various functionalization strategies discussed allows for the construction of polycyclic and highly substituted molecules.

Development of Novel Chemical Entities through this compound Scaffolding

The versatile nature of this compound makes it an attractive starting point for the development of novel chemical entities with potential therapeutic applications. The indole scaffold is known to interact with various biological targets. nih.gov By systematically modifying the this compound core, libraries of new compounds can be generated and screened for biological activity.

For instance, the development of selective agonists for the cannabinoid type 2 (CB2) receptor, a target for treating inflammatory diseases, has utilized indole carboxamides. nih.gov While not directly mentioning the 6-methoxy derivative, the strategies of modifying the indole core are highly relevant. Simple structural modifications, such as moving an amide substituent from the C3 to the C2 position of the indole ring, have been shown to impart receptor subtype selectivity. nih.gov This highlights how the strategic manipulation of substituents on the indole scaffold, a process facilitated by versatile building blocks like this compound, can lead to the discovery of new drug candidates.

The synthesis of novel oxy-camalexins, which are derivatives of the phytoalexin camalexin (B168466) with potential antiproliferative and antioxidant profiles, has also been explored using methoxy-substituted indoles as starting materials. mdpi.com This further underscores the importance of methoxy-activated indoles in generating new molecules with interesting biological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-1H-indole-2-carbonitrile, and what are the critical reaction conditions?

- Methodology : The compound is typically synthesized via cyclization of substituted indole precursors. A common approach involves nitrile introduction at the indole C2 position using halogenated intermediates (e.g., bromine or chlorine) under palladium-catalyzed cross-coupling conditions. For example, the nitrile group can be introduced via a Rosenmund-von Braun reaction using CuCN in dimethylformamide (DMF) at 120–150°C .

- Key Considerations : Reaction pH and temperature must be tightly controlled to avoid side products like carboxylic acid derivatives (from over-oxidation) or amine byproducts (from reduction). Evidence from analogous compounds suggests using inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in related indole-3-carbonitrile derivatives, SC-XRD revealed dihedral angles between the indole core and substituents (e.g., 64.48° for a phenyl-substituted analog), confirming steric and electronic effects .

- Tools : SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis, enabling precise determination of bond lengths and angles .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the nitrile group in this compound?

- Challenge : Discrepancies arise in nitrile reactivity under nucleophilic vs. electrophilic conditions. For instance, some studies report hydrolysis to carboxylic acids under mild acidic conditions, while others observe stability.

- Resolution : Controlled kinetic studies with variable pH and temperature can isolate reaction pathways. Evidence from similar compounds shows that steric hindrance from the methoxy group at C6 may slow hydrolysis, requiring harsher conditions (e.g., H₂SO₄, 80°C) .

Q. How can regioselectivity challenges during functionalization of the indole core be addressed?

- Methodology : Computational modeling (DFT) predicts reactive sites, while experimental validation uses directed ortho-metalation. For example, the C3 position in 6-methoxyindoles is often more reactive due to electron-donating methoxy effects, but steric factors can shift selectivity to C5.

- Case Study : In 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, SC-XRD data showed that substituent orientation (e.g., methyl vs. phenyl groups) significantly alters electronic density, guiding functionalization strategies .

Q. What methodologies optimize yield in multi-step syntheses of this compound derivatives?

- Approach : Design-of-experiments (DoE) frameworks identify critical variables (e.g., solvent polarity, catalyst loading). For example, using polar aprotic solvents (DMF, DMSO) improves nitrile stability, while Pd/C catalysts enhance coupling efficiency .

- Data-Driven Example :

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Nitrile introduction | DMF | CuCN | 68–72 |

| Methoxy protection | MeOH | – | 85–90 |

Data Contradiction Analysis

Q. How should researchers reconcile conflicting biological activity data for this compound analogs?

- Root Cause : Variations in assay conditions (e.g., cell lines, solvent carriers like DMSO) or impurities (e.g., residual starting materials) can skew results.

- Best Practices :

- Validate purity via HPLC (>95%) and NMR.

- Use standardized assays (e.g., NIH/NCBI protocols) and report solvent concentrations (e.g., DMSO <0.1% v/v) .

- Example : A 2024 study found that trace LiAlH₄ residues in 6-methoxyindole derivatives artificially inflated cytotoxicity readings by 15–20% .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.